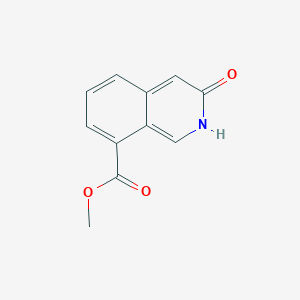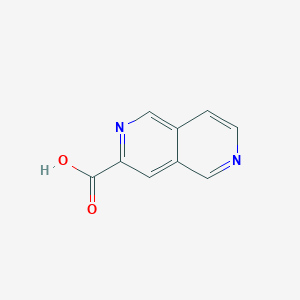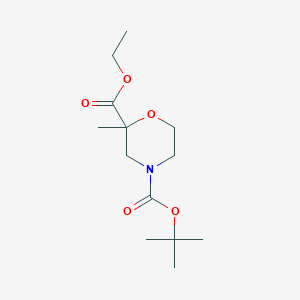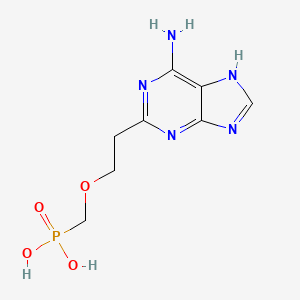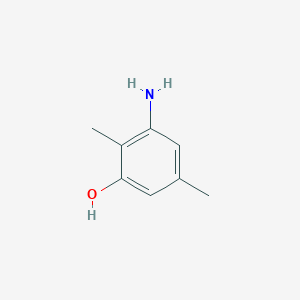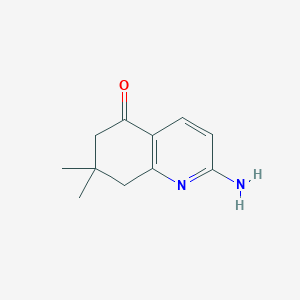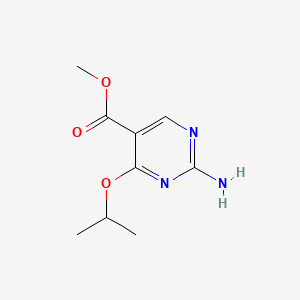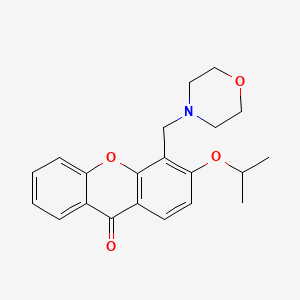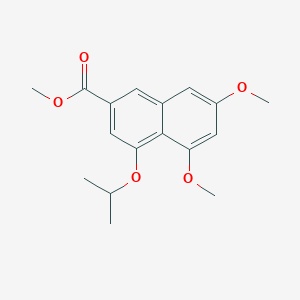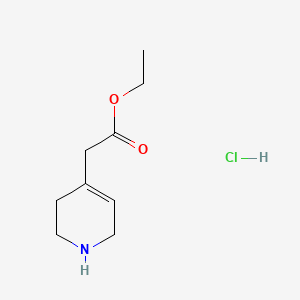
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties .
准备方法
The synthesis of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with 1,2,3,6-tetrahydropyridine under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
化学反应分析
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter activity, particularly in the dopaminergic system. This modulation can lead to changes in neuronal signaling and has implications for conditions such as Parkinson’s disease .
相似化合物的比较
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA): A GABA antagonist selective for the GABA A -ρ subtype
属性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC 名称 |
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3,10H,2,4-7H2,1H3;1H |
InChI 键 |
ILTPZMINOVXEIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CCNCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



